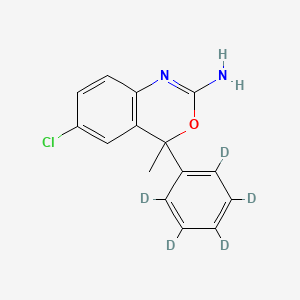
7-Hydroxy Prochlorperazine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy Prochlorperazine-d8 is a deuterium-labeled derivative of 7-Hydroxy Prochlorperazine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise tracking and quantification of the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Prochlorperazine-d8 involves the incorporation of deuterium atoms into the molecular structure of 7-Hydroxy Prochlorperazine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the deuterium labeling. Quality control measures are critical to ensure that the final product meets the required specifications for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy Prochlorperazine-d8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy Prochlorperazine-d8 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: It helps in understanding metabolic pathways and the behavior of drugs in biological systems.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is used in the development and testing of new pharmaceuticals
Wirkmechanismus
The mechanism of action of 7-Hydroxy Prochlorperazine-d8 is primarily related to its role as a tracer in scientific studies. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of related drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prochlorperazine: A phenothiazine derivative used as an antipsychotic and antiemetic.
7-Hydroxy Prochlorperazine: The non-deuterated form of 7-Hydroxy Prochlorperazine-d8.
Prochlorperazine-d8: Another deuterium-labeled derivative used for similar research purposes
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential .
Eigenschaften
CAS-Nummer |
1246819-57-7 |
|---|---|
Molekularformel |
C20H16ClN3OSD8 |
Molekulargewicht |
397.99 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
52172-19-7 (unlabelled) |
Synonyme |
8-Chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazin-3-ol |
Tag |
Prochlorperazine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)




![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
